molecular formula C14H18N2O3S B2792924 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1164508-75-1

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2792924
M. Wt: 294.37
InChI Key: FOFUCLOTYFGXGY-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a chemical compound with the molecular formula C14H18N2O3S and a molecular weight of 294.371. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related studies on the synthesis of similar compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid2.



Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, which is substituted with dimethoxy and methyl groups at the 4 and 7 positions, respectively1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, benzothiazole derivatives are known to display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 294.371. Unfortunately, specific details such as melting point, boiling point, and solubility are not available in the current resources.


Scientific Research Applications

Stable Thiazol-2-ylidene and Its Dimer

A. Arduengo, J. Goerlich, and W. Marshall (1997) described the synthesis, characterization, and X-ray crystallographic structure determination of a stable thiazol-2-ylidene, which is the first example of a stable, crystalline carbene with a sulfur substituent. This compound is a significant analog of thiamin (vitamin B1) carbene, showcasing stability sufficient for room temperature isolation in the absence of moisture and oxygen, though it can dimerize to form a carbene–carbene dimer. The study provides foundational insights into the stability and structural properties of thiazol-2-ylidenes, potentially informing further research on related compounds like "(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide" (Arduengo, Goerlich, & Marshall, 1997).

Hypoglycemic and Hypolipidemic Activity of Novel Thiazolidinedione Analogs

Sonali Mehendale-Munj, R. Ghosh, and C. Ramaa (2011) reported on the synthesis and evaluation of novel thiazolidinedione ring-containing molecules for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. This study demonstrates the therapeutic potential of thiazolidinedione analogs in managing blood glucose and lipid levels, suggesting a possible area of application for compounds with similar chemical structures (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Future Directions

The future directions for this compound could involve further research into its potential pharmacological effects. Given the wide range of effects observed in benzothiazole derivatives3, this compound could be a promising candidate for future drug development.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier51.


properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-8(2)13(17)15-14-16(3)11-9(18-4)6-7-10(19-5)12(11)20-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUCLOTYFGXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

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